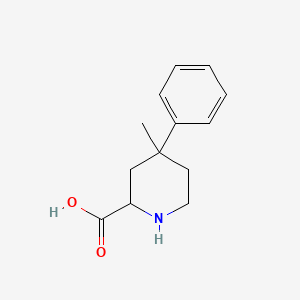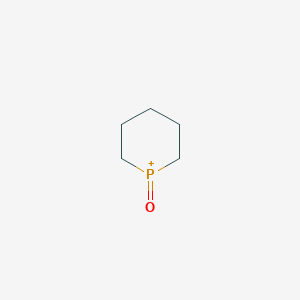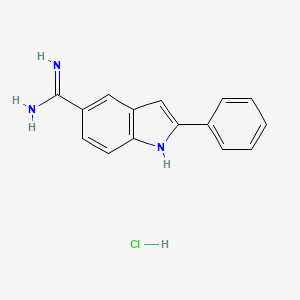
2-Phenyl-1H-indole-5-carboximidamide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyl-1H-indole-5-carboximidamide hydrochloride typically involves the reaction of phenylhydrazine with cyclohexanone under acidic conditions to form the indole ring systemThe reaction conditions often involve the use of methanesulfonic acid under reflux in methanol, yielding the desired product in good yield .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Phenyl-1H-indole-5-carboximidamide hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic substitution reactions often involve reagents like halogens and sulfonyl chlorides under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the indole ring.
Scientific Research Applications
2-Phenyl-1H-indole-5-carboximidamide hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: It is being investigated for its potential therapeutic applications in treating diseases such as cancer and microbial infections.
Industry: The compound is used in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-Phenyl-1H-indole-5-carboximidamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to bind to multiple receptors with high affinity, influencing various biological processes. For example, it may inhibit the activity of certain enzymes or interfere with the replication of viruses .
Comparison with Similar Compounds
Similar Compounds
2-Phenylindole: A parent structure of several nonsteroidal selective estrogen receptor modulators.
2-(2-Hydroxy-Phenyl)-1H-indole-5-carboxamidine: Another compound with similar structural features but different biological activities.
Uniqueness
2-Phenyl-1H-indole-5-carboximidamide hydrochloride is unique due to its specific substitution pattern on the indole ring, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a compound of significant interest in scientific research.
Properties
Molecular Formula |
C15H14ClN3 |
|---|---|
Molecular Weight |
271.74 g/mol |
IUPAC Name |
2-phenyl-1H-indole-5-carboximidamide;hydrochloride |
InChI |
InChI=1S/C15H13N3.ClH/c16-15(17)11-6-7-13-12(8-11)9-14(18-13)10-4-2-1-3-5-10;/h1-9,18H,(H3,16,17);1H |
InChI Key |
QEEWEQFTJLGWAW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC3=C(N2)C=CC(=C3)C(=N)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


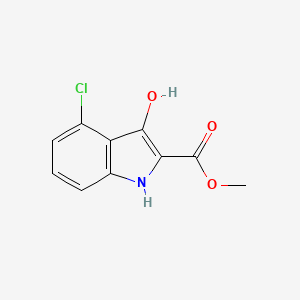
![2-(2,3-Dichlorophenyl)-2,6-diazaspiro[3.3]heptane](/img/structure/B12977978.png)
![5-Nitro-2-((3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)thio)nicotinonitrile](/img/structure/B12977981.png)
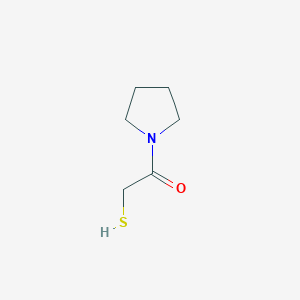

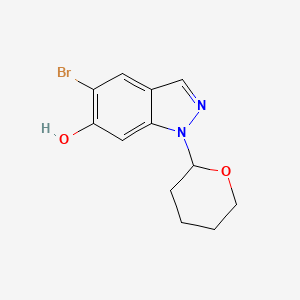

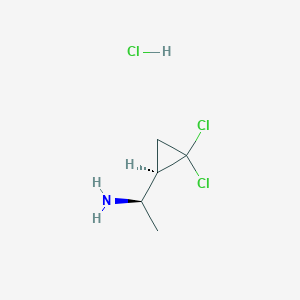

![(2R,3AS,5S,7aR)-octahydro-2,5-methanopyrrolo[3,2-c]pyridine dihydrochloride](/img/structure/B12978032.png)
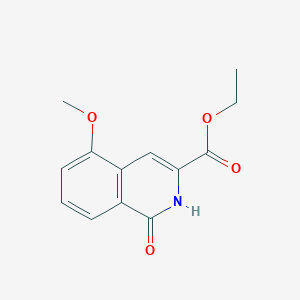
![4,5,6,7-Tetrahydro-[1,2,3]thiadiazolo[5,4-b]pyridine](/img/structure/B12978055.png)
